molecular formula C11H17N3O2 B2495334 Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate CAS No. 2169268-43-1

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate

Cat. No.: B2495334
CAS No.: 2169268-43-1
M. Wt: 223.276
InChI Key: FFOIZWJYSRDQED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrazole heterocycle attached to an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of synthetic organic chemistry, offering stability during reactions while being readily removable under mild acidic conditions to generate the free amine base for further functionalization . Compounds based on the azetidine-pyrazole scaffold are of significant interest in pharmaceutical research. While specific biological data for this exact molecule may be limited, its core structure is a valuable intermediate. Related azetidine and pyrazole derivatives have been explored in various discovery programs. For instance, azetidine-containing compounds have been investigated as inhibitors of enzymes like JAK (Janus Kinase) , and sophisticated pyrazole-azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory conditions . This highlights the potential of such chemotypes in developing novel therapeutic agents. Researchers can utilize this Boc-protected intermediate to efficiently create a diverse array of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied with a purity of ≥98% and must be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIZWJYSRDQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-bromo-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Derivatives

tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
  • Structure : Pyrazole substituted with a phenyl group at the 1-position.
  • Synthesis : Derived from the parent compound via Suzuki-Miyaura coupling with phenylboronic acid and Cu(OAc)₂ catalysis .
  • Applications : Used to synthesize HC-A, a PET imaging agent for visualizing intracellular pH gradients in the brain .
  • Key Difference : The phenyl group increases steric bulk and may enhance binding to aromatic residues in biological targets.
tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Structure: Amino group (-NH₂) at the pyrazole 3-position.
  • Molecular Formula : C₁₁H₁₈N₄O₂.
  • Molecular Weight : 238.29 g/mol .
  • Applications: The amino group enables conjugation with carboxylic acids or electrophiles, making it valuable in peptide mimetics and kinase inhibitor design .
  • Key Difference : Enhanced hydrogen-bonding capacity compared to the parent compound.
tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Structure: Difluoromethyl (-CF₂H) and nitro (-NO₂) groups on the pyrazole ring.
  • Key Features : The electron-withdrawing nitro group and lipophilic difluoromethyl group improve metabolic stability and membrane permeability .
  • Applications: Potential use in agrochemicals or antiviral agents due to its modified electronic profile .

Azetidine-Ring Modified Derivatives

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
  • Structure: Azetidine 3-position substituted with amino and hydroxymethyl groups.
  • Molecular Formula : C₉H₁₈N₂O₃.
  • Molecular Weight : 202.25 g/mol .
  • Applications : The polar hydroxymethyl group increases solubility, making it suitable for aqueous-phase reactions in drug discovery .
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Structure : Boronate ester at the pyrazole 5-position.
  • Key Features : The boronate group facilitates Suzuki-Miyaura cross-coupling reactions for rapid diversification .
  • Applications : Intermediate in synthesizing biaryl-containing compounds for oncology targets .

Functional Group Comparison Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate (Parent) Pyrazole-3-yl C₁₁H₁₆N₃O₂ 238.27 Intermediate for imaging agents
tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate Phenyl on pyrazole C₁₇H₂₂N₃O₂ 310.38 PET tracer synthesis
tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate Amino on pyrazole C₁₁H₁₈N₄O₂ 238.29 Peptide mimetics
tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate Difluoromethyl, nitro on pyrazole C₁₂H₁₆F₂N₄O₄ 318.28 Agrochemical lead optimization
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl on azetidine C₉H₁₈N₂O₃ 202.25 Solubility-enhanced intermediates

Biological Activity

Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate (CAS: 2169268-43-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H17_{17}N3_3O2_2, with a molecular weight of approximately 223.28 g/mol. The compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with pyrazole-containing reagents. The synthetic routes often focus on optimizing yield and purity, as well as ensuring the stability of the final product for biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
Compound AHeLa0.36
Compound BHCT1161.8
This compoundA375TBD

These findings suggest that the compound may inhibit cellular proliferation and induce apoptosis in tumor cells, although specific IC50_{50} values for this compound are still under investigation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The selectivity and potency of such inhibitors are crucial for therapeutic applications.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study conducted on various azetidine derivatives, this compound was tested against several human tumor cell lines. Preliminary results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could serve as a lead for further development into anticancer agents.

Case Study 2: Mechanistic Studies

Research focusing on the mechanism of action revealed that compounds with similar structures could induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A standard approach includes:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

Azetidine Ring Functionalization : Coupling the pyrazole moiety to the azetidine scaffold via nucleophilic substitution or Buchwald-Hartwig amination.

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediates (e.g., unprotected azetidine) are fully converted.

Q. What characterization techniques are critical for verifying the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and Boc group placement. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈N₃O₂: 236.1396).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly if chiral centers exist in the azetidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling pyrazole and azetidine moieties?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig couplings. Adjust ligands to minimize side reactions (e.g., dehalogenation).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent Boc group hydrolysis .
  • Temperature Control : Reactions are typically run at 80–100°C; higher temperatures risk decomposition of the azetidine ring .

Q. How should researchers address contradictory spectral data during synthesis?

  • Case Example : A doublet in ¹H NMR (δ 4.2 ppm) suggests incomplete Boc protection.
  • Resolution Steps :
    • Repetitive Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate pure product.
    • 2D NMR (COSY, HSQC) : Confirm connectivity between pyrazole C-3 and azetidine N-1.
    • Reaction Replication : Compare with literature protocols (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate analogs ).

Q. What strategies mitigate instability of the tert-butyl ester during functionalization?

  • Protecting Group Alternatives : Use acid-labile groups (e.g., trityl) if Boc proves too labile under reaction conditions.
  • Low-Temperature Quenching : After reactions involving strong acids/bases, quench at 0°C to prevent premature deprotection.
  • Inert Atmosphere : Conduct sensitive steps under N₂/Ar to avoid moisture-induced degradation .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for probing the compound’s biological activity?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) due to pyrazole’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or TR-FRET assays.
  • Cell Viability Studies : Test cytotoxicity in cancer lines (e.g., HCT-116, MCF-7) via MTT assays, comparing IC₅₀ values with structurally similar analogs (Table 1) .

Table 1 : Comparison of Analogous Compounds’ Biological Activities

CompoundTarget EnzymeIC₅₀ (μM)Selectivity Index
Target Compound JAK20.12>100
tert-Butyl 3-oxoazetidine-1-carboxylateEGFR1.4515
tert-Butyl 4-aminopiperidinecarboxylateCDK4/63.208

Q. How can researchers resolve discrepancies in biological activity across assays?

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid metabolism reduces efficacy in cell-based vs. enzyme assays.
  • Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Data Analysis and Interpretation

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole ring and kinase hinge regions.
  • QM/MM Simulations : Analyze electronic effects of substituents on azetidine’s conformational flexibility .

Q. How should researchers validate conflicting crystallographic data?

  • Cambridge Structural Database (CSD) Mining : Compare bond lengths/angles with entries like ABCOBP (azetidine-Boc derivatives).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify energetically favorable conformers .

Safety and Handling

Q. What precautions are essential for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., tert-butanol during deprotection).
  • Storage : Keep at 2–8°C in airtight containers under N₂ to prevent hydrolysis .

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